15-Hydroxyhexadecanoic acid

Description

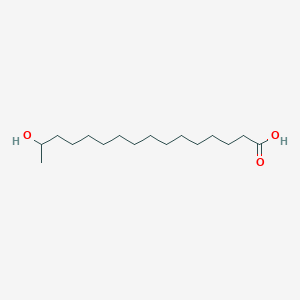

Structure

3D Structure

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

15-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

InChI Key |

WQPQDBIUAFINBH-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution in Research Contexts

Identification as a Known Metabolite

15-Hydroxyhexadecanoic acid is recognized as a specific metabolic product within humans, originating from a common dietary fatty acid.

Scientific databases confirm that this compound is a known human metabolite of palmitic acid. nih.govnih.gov Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and is a major component of many foods, including palm oil, meats, cheeses, and butter. skinident.worldmimedb.org The conversion of palmitic acid to its hydroxylated form, such as 3-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid, occurs in humans, with the latter being produced through the action of cytochrome P450 enzymes. mimedb.orgcaymanchem.comsmolecule.com Specifically, this compound is classified as an (omega-1)-hydroxy fatty acid, indicating the hydroxyl group is located on the carbon atom adjacent to the terminal methyl group. nih.gov

Distribution of Hydroxy Fatty Acids in Organisms

Hydroxy fatty acids are a diverse class of molecules characterized by the presence of at least one hydroxyl group along their aliphatic chain. gerli.com They are widely distributed in nature and play various biological roles. gerli.com

Hydroxy fatty acids are integral components of certain plant structures and are found in various dietary sources. They are key monomers in the formation of cutin, the protective waxy layer on plant leaves, and suberin, a lipid polyester (B1180765) in plant cell walls. caymanchem.comsmolecule.comgerli.com

Specific examples of hydroxy fatty acids in plants include:

Ricinoleic acid (12-hydroxy-9-octadecenoic acid), which is famously abundant in castor oil. gerli.com

9-hydroxy-12c-octadecenoic acid , found in the seed oils of plants from the Strophantus genus. gerli.com

Lesquerolic acid (14-hydroxy-11-eicosenoic acid), present in Lesquerella species. gerli.com

Furthermore, a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) are found in a variety of foods. ocl-journal.orgnih.govmdpi.com These are bioactive lipids present in plant-derived foods like nut oils, grains, teas, clementine, garlic, and pineapple. researchgate.netmdpi.com

In animals, hydroxy fatty acids are found in various tissues where they serve structural and other biological functions. gerli.com They are present in wool waxes and skin lipids. gerli.comgerli.com Notably, 2-hydroxy fatty acids are important constituents of sphingolipids, which are critical components of cell membranes, particularly in the brain and nervous system. gerli.com FAHFAs have also been identified in animal-derived foods such as caribou and moose meat, egg yolk, and beef. ocl-journal.orgmdpi.com

Microorganisms, including bacteria, yeasts, and fungi, are capable of producing a wide array of hydroxy fatty acids. nih.govunl.edu They can oxidize fatty acids at the terminal carbon (ω-hydroxylation) or within the carbon chain to produce various mono-, di-, and tri-hydroxy fatty acids. nih.gov This microbial conversion is achieved through specific enzymes like cytochrome P450 monooxygenases, lipoxygenases, and hydratases. nih.govnih.govfrontiersin.org For instance, Bacillus pumilus can hydroxylate oleic acid, and Candida tropicalis excretes hydroxy fatty acids when grown on alkanes or fatty acids. unl.edu The biosynthesis of these compounds is often linked to the β-oxidation pathway of fatty acid metabolism. gerli.com This microbial capability is being explored for the biotechnological production of valuable hydroxy fatty acids from various feedstocks, including glucose and crude glycerol (B35011). unl.eduresearchgate.net

Interactive Data Table: Occurrence of Select Hydroxy Fatty Acids

| Hydroxy Fatty Acid | Common Source(s) | Organism Type(s) |

| This compound | Metabolite of Palmitic Acid | Human |

| Ricinoleic acid | Castor Oil | Plant |

| 9-hydroxy-12c-octadecenoic acid | Strophantus seed oils | Plant |

| Lesquerolic acid | Lesquerella species | Plant |

| 2-Hydroxy fatty acids | Brain, Nervous System | Animal |

| FAHFAs | Nut oils, Grains, Teas, Meats | Plant, Animal |

Biosynthesis and Metabolic Pathways of Hydroxyhexadecanoic Acids

Enzymatic Formation from Precursors

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is a key biochemical transformation catalyzed by specific enzymes. This process is the primary route for the formation of hydroxyhexadecanoic acids from their non-hydroxylated precursors.

Cytochrome P450 monooxygenases (CYPs or P450s) are a diverse and widespread family of enzymes that catalyze the oxidation of a vast array of substrates, including fatty acids. researchgate.net These enzymes are crucial for the biosynthesis of hydroxy fatty acids in various organisms, from microbes to plants and animals. researchgate.netsmolecule.com The typical reaction involves the insertion of an oxygen atom from diatomic oxygen into a C-H bond on the fatty acid chain, with the other oxygen atom being reduced to water. This process requires electrons, which are typically supplied by a redox partner protein from cofactors like NADPH. nih.gov

In microbial systems, P450s play a significant role in fatty acid metabolism, often initiating the degradation process by making the hydrocarbon chain more soluble and susceptible to further enzymatic action. researchgate.net For instance, the cytochrome P450 enzyme CYP168A1 from the bacterium Pseudomonas aeruginosa is a fatty acid hydroxylase that can hydroxylate saturated fatty acids such as palmitic acid (hexadecanoic acid) at the ω-1 (C-15) and ω-2 (C-14) positions. plos.org This demonstrates a direct enzymatic pathway for the formation of 15-hydroxyhexadecanoic acid from palmitic acid. Similarly, other bacterial P450s, like CYP107H1 from Bacillus subtilis, have been shown to hydroxylate fatty acids at multiple sub-terminal positions. plos.org

In plants, P450 enzymes are essential for producing the monomers of protective biopolymers like cutin and suberin. nih.gov The enzyme CYP704B2 in rice, for example, catalyzes the ω-hydroxylation of fatty acids, including palmitic acid, to produce 16-hydroxyhexadecanoic acid. nih.govwikipedia.org While this specific enzyme produces the ω-hydroxy isomer, its mechanism of action on the terminal end of the fatty acid chain is representative of the P450 family's role in generating hydroxy fatty acids. wikipedia.org The regioselectivity of hydroxylation (i.e., which carbon atom is hydroxylated) is a key characteristic that differs between various P450 enzymes.

| Enzyme | Organism | Substrate(s) | Hydroxylation Position(s) |

| CYP168A1 | Pseudomonas aeruginosa | Palmitic acid, Myristic acid, Stearic acid | ω-1, ω-2 |

| P450 BM-3 | Bacillus megaterium | C12-C18 Fatty Acids | ω-1, ω-2, ω-3 |

| CYP704B2 | Oryza sativa (Rice) | Palmitic acid, C18 unsaturated acids | ω |

| CYP107H1 | Bacillus subtilis | Myristic acid, Palmitic acid | ω-1, ω-2, ω-3, ω-4, ω-5 |

This compound, also known as 15-hydroxypalmitic acid, is recognized as a human metabolite of palmitic acid. nih.gov Its formation signifies its role as an intermediate in broader metabolic networks. nih.govebi.ac.uk Once formed, hydroxy fatty acids are not typically end-products but are further metabolized. researchgate.net

A common metabolic fate for ω-hydroxy and (ω-1)-hydroxy fatty acids is their conversion to dicarboxylic acids. researchgate.netscispace.com This subsequent oxidation can occur in a two-step process. In plants, for example, cell-free extracts from the epidermis of Vicia faba (fava bean) leaves have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to hexadecanedioic acid (the corresponding dicarboxylic acid). scispace.com This process involves an ω-hydroxy acid dehydrogenase and an ω-oxo acid dehydrogenase, which first oxidize the terminal hydroxyl group to an aldehyde and then to a carboxylic acid, respectively. scispace.com Such dicarboxylic acids are important monomers for biopolymers like cutin. scispace.com Although this example involves the ω-hydroxy isomer, it illustrates a principal metabolic pathway for hydroxy fatty acids that is relevant for the (ω-1) isomer as well, potentially leading to the formation of oxo- and eventually dicarboxylic acids.

Engineered Biocatalysts for Hydroxy Fatty Acid Production

The industrial demand for specialty chemicals like hydroxy fatty acids, which serve as precursors for polymers, fragrances, and chiral building blocks, has driven the development of engineered biocatalysts. nih.govd-nb.infowur.nl Whole-cell biotransformations are often preferred over in vitro enzymatic reactions because they provide a cellular environment where necessary cofactors like NADPH are continuously regenerated. nih.gov

A significant focus of this engineering has been on cytochrome P450 enzymes, particularly P450 BM-3 from Bacillus megaterium, which is one of the most catalytically active P450s known. nih.gov Researchers have successfully created recombinant Escherichia coli strains that express P450 BM-3 for the production of hydroxy fatty acids. nih.govd-nb.info To overcome the low permeability of bacterial cell walls to long-chain fatty acids and to prevent the product from being degraded by the host's native β-oxidation pathway, further genetic modifications are often required. This includes co-expressing fatty acid transport proteins (like FadL) and knocking out genes involved in fatty acid degradation (like fadD). nih.gov Using such an engineered E. coli system, pentadecanoic acid (C15) has been efficiently converted into a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.gov This system demonstrates the high potential for producing specific (ω-1), (ω-2), and (ω-3) hydroxy fatty acids on a preparative scale. nih.govd-nb.info

Beyond P450s, other enzymes are being engineered for reactions involving hydroxy fatty acids. Lipases, such as Candida antarctica lipase (B570770) A (CalA) and its orthologues, have been investigated for their ability to synthesize fatty acid esters of hydroxy fatty acids (FAHFAs). acs.org These studies use various hydroxy fatty acids as substrates, including 15-hydroxystearic acid and 16-hydroxyhexadecanoic acid, highlighting the versatility of biocatalysts in the downstream processing of these molecules. acs.org Furthermore, engineered enzymatic cascades are being constructed to produce valuable dicarboxylic acids from renewable fatty acids, where the initial hydroxylation is a key step. researchgate.netsci-hub.sed-nb.info

| Biocatalyst System | Enzyme(s) | Host Organism | Substrate(s) | Product(s) |

| Whole-cell biocatalyst | Cytochrome P450 BM-3 | E. coli | C12-C18 Fatty Acids | ω-1, ω-2, ω-3 Hydroxy Fatty Acids |

| Engineered Lipase | CalA orthologues (e.g., CL20, CL23) | Pichia pastoris | Free Fatty Acids + Hydroxy Fatty Acids | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) |

| Multi-enzyme cascade | ADH, BVMO, Esterase | E. coli | Oleic Acid | ω-Hydroxynonanoic acid, n-Nonanoic acid |

Analytical Methodologies for Characterization and Quantification of 15 Hydroxyhexadecanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 15-hydroxyhexadecanoic acid from other components in a sample, which is a critical step for accurate analysis. Both gas and liquid chromatography have been successfully applied for this purpose.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of fatty acids like this compound, a derivatization step is essential to convert them into more volatile forms. theses.cz This process typically involves creating trimethylsilyl (B98337) (TMS) esters, which increases their volatility, making them suitable for GC analysis. theses.cz

GC, especially when coupled with mass spectrometry (GC-MS), is frequently used for the detailed analysis of fatty acids and their derivatives. nih.gov For instance, in the analysis of beeswax, which contains this compound as a major (ω-1)-hydroxyacid, GC-MS is a key identification method. researchgate.net The technique has also been applied in metabolomic studies to profile fatty acids in various biological samples. rsc.org The identification of compounds is often confirmed by comparing their retention times and mass spectra with those of authentic standards and by using spectral libraries like the NIST library. rsc.org

Derivatization is a critical step in GC analysis of hydroxy fatty acids. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cz In some methods, after extraction and evaporation of the solvent, the analyte is directly derivatized. theses.cz An aliquot of the derivatization solvent containing the derivatized compound is then injected directly into the GC system. theses.cz

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers a significant advantage over GC as it often does not require derivatization, simplifying sample preparation. theses.cz HPLC is particularly well-suited for the analysis of less volatile and thermally sensitive compounds.

Reverse-phase HPLC is a common mode used for the separation of fatty acids. In one application, 16-hydroxyhexadecanoic acid, a close structural analog of this compound, was separated using a C18 column. researchgate.net The separation can be achieved using a gradient elution with a mobile phase consisting of aqueous and organic components, such as water with formic acid and acetonitrile. nih.govnih.gov Detection methods coupled with HPLC for fatty acid analysis include evaporative light scattering detection (ELSD) and mass spectrometry. researchgate.netakjournals.com HPLC has been successfully used to quantify fatty acid oxidation products in biological samples like human atherosclerotic plaque. nih.gov

Liquid Chromatography (LC) Coupled Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a cornerstone for the analysis of a wide range of biomolecules, including hydroxy fatty acids. mdpi.com This combination leverages the separation power of LC with the high sensitivity and specificity of MS detection. mdpi.com LC-MS methods often allow for the direct analysis of underivatized fatty acids, which streamlines the analytical process. semanticscholar.org

LC-MS has been employed for the comprehensive profiling of lipids in various matrices. tandfonline.com For instance, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed for the direct determination of various saturated hydroxy fatty acids in milk without the need for derivatization. nih.govsemanticscholar.org These methods typically involve a simple sample preparation step, such as protein precipitation with methanol, followed by centrifugation and analysis of the supernatant. semanticscholar.org The chromatographic separation is often performed on a C18 column with a gradient elution. nih.govnih.gov

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. Different ionization techniques are used depending on the preceding separation method and the desired analytical information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique typically used in conjunction with gas chromatography. theses.cz It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to extensive fragmentation. rsc.orgresearchgate.net This fragmentation pattern provides a characteristic "fingerprint" of the molecule, which is invaluable for structural identification. rsc.org

The mass spectrum of the methyl ester of this compound shows characteristic fragment ions that can be used for its identification. nist.gov For the trimethylsilyl (TMS) derivatives of (ω-1)-hydroxyacids, EI-MS spectra exhibit specific fragment ions, such as those at m/z 117 and [M-15]+, which result from cleavages alpha to the ether group. researchgate.net While highly informative for structure, the energetic nature of EI can sometimes lead to the absence of a clear molecular ion, making molecular weight determination challenging. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is commonly coupled with liquid chromatography. theses.cz It is particularly useful for analyzing polar and thermally labile molecules like hydroxy fatty acids, as it typically produces intact molecular ions or protonated/deprotonated molecules with minimal fragmentation. rsc.org ESI can be operated in both positive and negative ion modes.

For fatty acids, negative ion mode ESI is often preferred as it readily forms deprotonated molecules [M-H]⁻. rsc.org Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of these precursor ions, providing structural information. nih.gov For example, in the analysis of hydroxy fatty acids, ESI-MS in negative mode can produce abundant ions indicative of the hydroxyl group's location. nih.gov This technique has been successfully used for the quantification of various fatty acids and their derivatives in complex biological samples. theses.cz

Data Tables

Table 1: Chromatographic Methods for Hydroxyhexadecanoic Acid Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection | Reference |

| GC | Capillary Column | Helium | Required (e.g., TMS esters) | MS | theses.czrsc.org |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | Not always required | ELSD, MS | researchgate.netnih.govnih.gov |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | Not always required | MS, HRMS | mdpi.comsemanticscholar.orgtandfonline.com |

Table 2: Mass Spectrometry Ionization Techniques for this compound

| Ionization Technique | Preceding Separation | Key Characteristics | Typical Ions Observed | Reference |

| EI-MS | GC | Hard ionization, extensive fragmentation, detailed structural information. | Fragment ions (e.g., m/z 117, [M-15]⁺ for TMS derivatives). | theses.czrsc.orgresearchgate.net |

| ESI-MS | LC/HPLC | Soft ionization, minimal fragmentation, good for molecular weight determination. | Deprotonated molecule [M-H]⁻ in negative mode. | theses.czrsc.orgnih.gov |

Collision Induced Dissociation (CID) and Fragmentation Analysis

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a fundamental tandem mass spectrometry (MS/MS) technique used to elicit structural information about an ion by fragmenting it in the gas phase. wikipedia.org The process involves selecting a precursor ion, in this case, the deprotonated molecule of this compound ([M-H]⁻), accelerating it to a higher kinetic energy, and then colliding it with neutral gas molecules such as nitrogen or argon. wikipedia.orglongdom.org This collision converts some of the ion's kinetic energy into internal energy, which leads to the breaking of chemical bonds and the formation of smaller, characteristic fragment ions. wikipedia.orglongdom.org

The resulting fragmentation pattern is essentially a fingerprint of the molecule, providing valuable data for its structural confirmation. For hydroxy fatty acids like this compound, CID experiments can help determine the position of the hydroxyl group along the fatty acid chain. The fragmentation of deprotonated α-hydroxycarboxylic acids, for instance, often results in a characteristic neutral loss of formic acid (46 Da). researchgate.net While this compound is an (ω-1)-hydroxy fatty acid, the principles of fragmentation analysis remain crucial for distinguishing it from other isomers. nih.gov

The fragmentation patterns of fatty acid esters of hydroxy fatty acids (FAHFAs) have been studied to differentiate isomers. For example, in the analysis of palmitoyl-hydroxystearic acids (PAHSAs), specific product ions generated through CID serve as diagnostic markers for the position of the ester linkage. nih.gov

Table 1: Key Concepts in Collision Induced Dissociation (CID)

| Term | Description |

|---|---|

| Precursor Ion | The original, intact ion selected for fragmentation (e.g., [this compound - H]⁻). |

| Collision Gas | An inert gas (e.g., N₂, Ar) that collides with the precursor ion. wikipedia.org |

| Fragment Ions | The smaller ions produced from the fragmentation of the precursor ion. wikipedia.org |

| Fragmentation Pattern | The collection of fragment ions and their relative abundances, which is characteristic of the precursor ion's structure. |

Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM)

Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) are targeted mass spectrometry techniques that provide high selectivity and sensitivity for the quantification of specific analytes like this compound. waters.com

Selected Ion Monitoring (SIM) is a single-quadrupole mass spectrometry technique where the instrument is set to detect only a few specific m/z values corresponding to the ion(s) of interest. waters.comtheses.cz This method offers greater selectivity than scanning the entire mass range. waters.com However, its selectivity can be limited in complex matrices where other compounds may have the same m/z as the target analyte. waters.com

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers a higher degree of selectivity and is typically performed on a triple quadrupole mass spectrometer. theses.czsciex.com In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2) via CID, and then a specific fragment ion is monitored in the third quadrupole (Q3). sciex.com This precursor-to-product ion transition is highly specific to the analyte's structure. theses.cz The enhanced selectivity of MRM significantly reduces background noise and matrix interference, leading to improved signal-to-noise ratios and lower limits of quantification. sciex.com

For the analysis of fatty acids, MRM methods are often preferred, especially in complex biological samples. waters.comtheses.cz The development of an MRM method involves optimizing the precursor and product ion transitions for the target analyte.

Table 2: Comparison of SIM and MRM for Analyte Quantification

| Feature | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

|---|---|---|

| Mass Analyzer | Typically single quadrupole sciex.com | Typically triple quadrupole sciex.com |

| Selectivity | Monitors specific precursor ions. waters.com | Monitors specific precursor-to-product ion transitions. sciex.com |

| Specificity | Good, but susceptible to isobaric interferences. waters.com | Excellent, due to the specificity of the fragmentation. waters.comtheses.cz |

| Sensitivity | Generally lower than MRM in complex matrices. sciex.com | Generally higher than SIM, especially in complex matrices. sciex.com |

| Application | Suitable for simpler matrices. waters.com | Ideal for complex matrices and trace-level quantification. waters.com |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). For fatty acids such as this compound, derivatization can enhance volatility for GC analysis or improve ionization efficiency for LC-MS analysis. theses.czmdpi.com

In GC-MS analysis, derivatization is often necessary because fatty acids are not sufficiently volatile. theses.cz A common approach is silylation, where active hydrogens in the molecule (from the carboxylic acid and hydroxyl groups) are replaced with a trimethylsilyl (TMS) group. theses.cz For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a reagent used for this purpose. theses.cz

For LC-MS analysis, while derivatization is not always required, it can significantly enhance the sensitivity of detection, especially when using electrospray ionization (ESI). mdpi.comqut.edu.au Strategies can involve introducing a charged or easily ionizable group to the fatty acid molecule. For instance, trimethylaminoethyl (TMAE) derivatives can be introduced to the hydroxyl group of the target analyte to increase ionization efficiency in positive ion mode. mdpi.com Other derivatization reagents, such as those that introduce a permanently charged group, can facilitate charge-switching in the gas phase for more detailed structural analysis. nih.gov

A study on quantifying free and esterified fatty acids utilized a derivatization reagent, DMAQ-12C/14N, to enhance detection sensitivity and improve separation performance in LC-MS. nih.gov

Application of Internal Standards in Quantitative Analysis

The use of internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. An internal standard is a compound that is chemically similar to the analyte but isotopically or structurally distinct, and it is added to the sample at a known concentration before sample preparation. theses.czsigmaaldrich.com

For the quantitative analysis of this compound, an ideal internal standard would be an isotopically labeled version of the compound, such as this compound-d4. The use of stable isotope-labeled internal standards can correct for variations in sample extraction, derivatization efficiency, and matrix effects, which are common sources of error in quantitative analysis. nih.gov

When a specific isotopically labeled standard is not available, a structurally similar compound can be used. For example, in the analysis of hydroxyeicosatetraenoic acids (HETEs), deuterated HETEs were used as internal standards. theses.cz In other studies, 15-hydroxypentadecanoic acid has been used as an internal standard for the quantification of other fatty acids. sigmaaldrich.com The selection of an appropriate internal standard is critical for the development of a robust and reliable quantitative method.

A multi-dimensional mass spectrometry-based shotgun lipidomics approach used 12-d4 PAHSA as an internal standard for the quantitative analysis of FAHFA species. nih.gov In another study, DMAQ-13C/15N-derivatized fatty acids were used as internal standards to diminish matrix effects. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 15-hydroxypentadecanoic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hydroxyeicosatetraenoic acids (HETEs) |

| Palmitoyl-hydroxystearic acids (PAHSAs) |

| Formic acid |

| Nitrogen |

| Argon |

| Trimethylsilyl (TMS) |

| Trimethylaminoethyl (TMAE) |

| DMAQ-12C/14N |

| DMAQ-13C/15N |

Biological Roles and Molecular Mechanisms in Non Human Systems and Research Models

Involvement in Lipid Metabolism and Biochemical Processes

15-Hydroxyhexadecanoic acid, also known as 15-hydroxypalmitic acid, is an (omega-1)-hydroxy fatty acid. nih.gov In metabolic pathways, it is recognized as a human metabolite of palmitic acid. nih.gov The formation of such hydroxylated fatty acids occurs in both plants and animals. caymanchem.com In animal tissues, enzymes from the cytochrome P450 (CYP450) superfamily catalyze the oxidation of fatty acids. caymanchem.comnih.gov These enzymes can hydroxylate fatty acids at the terminal (ω) carbon or the adjacent (ω-1) carbon. caymanchem.com The synthesis of hydroxy-saturated fatty acids can also occur as intermediate steps in the β-oxidation of long-chain fatty acids within mitochondria. nih.gov While impairments in fatty acid metabolism are linked to various diseases, the specific roles of many individual fatty acid metabolites, including this compound, are areas of ongoing investigation. nih.gov

Functional Contributions in Plant Biology

Cutin and suberin are complex, insoluble lipid polyesters that are crucial components of the protective outer layers of plants. pnas.orgoup.com Cutin forms the framework of the plant cuticle, which covers all aerial organs, while suberin is typically found in underground organs, bark, and wound-healing tissues. mdpi.commdpi.com The primary building blocks (monomers) of these polymers are long-chain fatty acids, particularly ω-hydroxy fatty acids and their derivatives. google.comnih.gov

The aliphatic domain of cutin is predominantly composed of C16 and C18 fatty acid families. mdpi.comcdnsciencepub.com Key monomers include 16-hydroxyhexadecanoic acid (an ω-hydroxy C16 acid), 10,16-dihydroxy C16 acid, and various C18 hydroxy and hydroxyepoxy acids. cdnsciencepub.com Suberin's aliphatic domain is also rich in ω-hydroxy fatty acids, but typically features longer chains (C16-C28) and is distinguished by the presence of α,ω-dicarboxylic acids. nih.govaocs.org These monomers are cross-linked via ester bonds, often with a glycerol (B35011) backbone, to form a durable, three-dimensional polymer network. mdpi.comnih.gov

The biosynthesis of these monomers involves the hydroxylation of fatty acids, a reaction catalyzed by cytochrome P450-dependent enzymes. nih.govaocs.org While ω-hydroxy fatty acids (where the hydroxyl group is on the terminal carbon, e.g., 16-hydroxyhexadecanoic acid) are well-established as major components, the specific incorporation or role of (omega-1)-hydroxy fatty acids like this compound in these plant polymers is not extensively detailed in the reviewed literature.

Table 1: Common Aliphatic Monomers in Plant Cutin and Suberin

| Monomer Class | Examples | Primary Polymer Association |

|---|---|---|

| ω-Hydroxy Fatty Acids | 16-Hydroxyhexadecanoic acid, 18-Hydroxyoctadecenoic acid, 9,10,18-Trihydroxyoctadecanoic acid | Cutin & Suberin nih.govcdnsciencepub.com |

| α,ω-Dicarboxylic Acids | Hexadecanedioic acid, Octadecanedioic acid | Primarily Suberin; also in some Cutins (e.g., Arabidopsis) pnas.orgnih.govaocs.org |

| Fatty Acids | Palmitic acid (C16:0), Stearic acid (C18:0) | Minor components in both nih.gov |

| Fatty Alcohols | C16-C28 1-Alkanols | Suberin mdpi.com |

| Mid-Chain Hydroxy/Epoxy Fatty Acids | 10,16-Dihydroxyhexadecanoic acid, 18-Hydroxy-9,10-epoxy C18 acid | Cutin cdnsciencepub.com |

The polymers cutin and suberin form essential protective barriers at the interface between the plant and its environment. smolecule.comresearchgate.net These layers play a critical role in preventing uncontrolled water loss (desiccation), which was a major challenge for the first plants colonizing land. google.comnih.gov The hydrophobic nature of the lipid polyesters, constructed from monomers like ω-hydroxy fatty acids, minimizes non-stomatal transpiration. creative-proteomics.comfrontiersin.org

Chemical communication is fundamental to the establishment of interactions between plants and microbes, including symbiotic and pathogenic relationships. rsc.orgnih.gov Various plant-derived molecules, including fatty acids and their derivatives, can act as signals that influence microbial behavior. creative-proteomics.comnih.gov

In the context of beneficial symbioses, such as those with arbuscular mycorrhizal fungi (AMF), specific lipids are known to play a role. oup.com For instance, it has been suggested that cutin monomers like 16-hydroxyhexadecanoic acid may help activate the formation of hyphopodia (infection structures) by AMF. oup.com Research on the AM fungus Gigaspora gigantea showed that certain 2-hydroxy fatty acids could induce hyphal branching, a key step in root colonization, though the effect was dependent on the fatty acid's chain length and the position of the hydroxyl group. researchgate.net However, the reviewed scientific literature does not provide specific evidence detailing a signaling function for this compound in plant interactions with arbuscular mycorrhizal fungi or other microorganisms. oup.comresearchgate.net

Advanced Research Directions and Potential Applications in Non Clinical Fields

Exploration of Positional Isomers and Their Distinct Biological Activities

The specific position of the hydroxyl group on the fatty acid carbon chain is critical in determining its biological function. Research into various positional isomers of hydroxy fatty acids reveals that even a minor shift in the hydroxyl location can lead to significantly different activities.

For instance, studies on hydroxystearic acid (HSA) isomers have demonstrated this structure-activity relationship. nih.gov A study investigating a series of HSA regioisomers found that those with the hydroxyl group at positions 5, 7, and 9 exhibited growth inhibitory activity against several human tumor cell lines, whereas 8-HSA showed no such activity and 10-HSA and 11-HSA had only a weak effect. nih.gov This highlights that the biological effects are not a general property of hydroxy fatty acids but are specific to certain isomers.

Similarly, fatty acid esters of hydroxy fatty acids (FAHFAs) show isomer-specific bioactivities. researchgate.net Different isomers of FAHFAs can have varied effects; for example, specific palmitic acid esters of 9-hydroxystearic acid (9-PAHSA) are more potent in stimulating insulin (B600854) secretion compared to other regio-isomers, although they may share anti-inflammatory properties. researchgate.net The stereochemistry (R vs. S configuration) at the hydroxyl-bearing carbon further diversifies the biological effects, with S-isomers of 9-PAHSA showing a greater potential for improving glucose metabolism than their R-counterparts. researchgate.net While much of this detailed research has focused on C18 fatty acids, it underscores the principle that the bioactivity of 15-hydroxyhexadecanoic acid is likely distinct from its other positional isomers, such as 2-, 3-, or 16-hydroxyhexadecanoic acid. nih.govnih.govasm.org

Table 1: Reported Biological Activities of Select Hydroxy Fatty Acid Isomers

| Isomer | Reported Biological Activity | Reference(s) |

|---|---|---|

| 5-, 7-, 9-Hydroxystearic Acid | Inhibits growth of various human tumor cell lines. | nih.gov |

| 8-Hydroxystearic Acid | Showed no inhibitory activity on tested cancer cell lines. | nih.gov |

| 9-Hydroxystearic Acid | Acts as a histone deacetylase (HDAC1) inhibitor. | nih.gov |

| cis-6-Hexadecenoic Acid (Sapienic Acid) | Exhibits anti-inflammatory activity. | nih.gov |

| 2-Hydroxyoleic Acid (Minerval) | Demonstrates potent anti-cancer activities in vitro and in animal models. | gerli.com |

| 3-Hydroxy Fatty Acids | Component of bacterial lipopolysaccharides; may have antimicrobial properties. | asm.orgwecmelive.com |

Development of Novel Analytical Platforms for Hydroxy Fatty Acid Profiling

The structural diversity and low abundance of hydroxy fatty acids and their esters in biological and environmental samples present significant analytical challenges. researchgate.net Consequently, the development of robust and sensitive analytical platforms is a major area of research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the cornerstone technique for the analysis of these compounds. researchgate.netnih.gov

Modern analytical approaches employ various LC-MS configurations to achieve high sensitivity and specificity:

Chromatography : Reversed-phase columns, such as C18, are widely used to separate the isomers based on their polarity. nih.govacs.org

Mass Spectrometry : Tandem mass spectrometers, including triple quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF) instruments, are frequently utilized. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) with platforms like Orbitrap is also applied for accurate mass measurements. semanticscholar.org

Ionization : Electrospray ionization (ESI) in the negative ion mode is common for detecting the deprotonated molecule [M-H]⁻ due to the carboxylic acid group. nih.gov

To overcome low sensitivity and to aid in structural characterization, derivatization strategies are often employed. Chemical labeling of the carboxylic acid group can enhance ionization efficiency in the positive mode. For example, derivatization with N,N-dimethylethylenediamine (DMED) converts the carboxylic acid into a tertiary amine, allowing for sensitive detection in positive ion mode and providing characteristic fragmentation patterns that help identify the molecule. biorxiv.org Another reagent, N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), is also used for charge reversal of carboxylic acids, significantly boosting sensitivity. nih.gov These advanced methods are crucial for distinguishing between the numerous regio-isomers and accurately quantifying them in complex matrices like plant tissues and biological fluids. researchgate.netacs.org

Table 2: Overview of Analytical Platforms for Hydroxy Fatty Acid (HFA) Profiling

| Technique | Instrumentation | Derivatization | Key Advantages | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Triple Quadrupole (QqQ), QTRAP, QTOF | None (Negative ESI mode) | High sensitivity and specificity for quantification. | researchgate.netnih.govunit.no |

| LC-HRMS | Orbitrap, QTOF | None (Negative ESI mode) | High mass accuracy for confident identification. | semanticscholar.org |

| GC-MS | Gas Chromatograph-Mass Spectrometer | Silylation (e.g., BSTFA) | Established method for volatile derivatives, good for specific HFA classes. |

| LC-MS with Chemical Labeling | Any LC-MS platform | DMED, AMPP (Positive ESI mode) | Increased sensitivity, charge reversal, characteristic fragmentation for structural analysis. | nih.govacs.orgbiorxiv.org |

Role in the Synthesis of Biodegradable Polymers and Bio-based Materials

Hydroxy fatty acids are valuable monomers for the synthesis of biodegradable polyesters, positioning them as key components in the development of sustainable bio-based materials. smolecule.comacs.org this compound, as an ω-1 hydroxy fatty acid, and its isomer 16-hydroxyhexadecanoic acid (an ω-hydroxy fatty acid), possess both a carboxyl and a hydroxyl group, making them ideal building blocks for polycondensation reactions. mdpi.comresearchgate.net

The terminal (ω) hydroxyl group of 16-hydroxyhexadecanoic acid enables the formation of linear polyester (B1180765) chains, which can pack efficiently to create materials with high crystallinity and thermal stability. acs.org Research on polyesters derived from these monomers, such as poly(hydroxyhexadecanoate) (PHHA), shows they possess promising properties for applications like food packaging. These materials can be hydrophobic, waterproof, and act as effective barriers to water vapor and other molecules. acs.orgnih.gov

The synthesis of these biopolyesters can be achieved through various methods, including lipase-catalyzed polymerization or non-catalyzed melt-polycondensation. mdpi.comnih.gov By copolymerizing hydroxy fatty acids with other monomers like glycerol (B35011) or dicarboxylic acids, the material properties can be fine-tuned. For example, adding a trifunctional monomer like glycerol can introduce cross-linking, transforming a potentially brittle material into a more flexible one. acs.org The resulting bio-based polymers are often insoluble and infusible, making them suitable for creating inert and heat-resistant coatings and composites. nih.govresearchgate.net The use of monomers like this compound, which can be derived from renewable resources, aligns with the principles of a circular bioeconomy, providing a sustainable alternative to conventional petroleum-based plastics. nih.gov

Table 3: Properties of Biopolyesters Derived from Hydroxy Fatty Acids

| Property | Description | Significance for Applications | Reference(s) |

|---|---|---|---|

| Biodegradability | Can be broken down by microorganisms. | Reduces plastic pollution and environmental impact. | researchgate.net |

| Hydrophobicity | Repels water. | Creates effective water barriers for packaging and coatings. | acs.orgnih.gov |

| Thermal Stability | Resistant to heat-induced degradation. | Allows for use in applications requiring heat resistance. | nih.gov |

| Barrier Properties | Low permeability to water vapor and other small molecules. | Suitable for food packaging to extend shelf life. | acs.org |

| Tunable Mechanical Properties | Flexibility and strength can be modified through copolymerization and cross-linking. | Enables the design of materials for a wide range of uses, from flexible films to rigid composites. | acs.org |

Agricultural Applications related to Plant Health and Resilience

In nature, ω-hydroxy fatty acids like 16-hydroxyhexadecanoic acid are fundamental components of cutin, the protective polyester that forms the cuticle on the outer surfaces of terrestrial plants. smolecule.comnih.gov This cuticle is the plant's first line of defense against environmental stresses, including water loss and pathogen invasion. nih.govfrontiersin.org

Research has shown that cutin monomers, which can be released during an attempted pathogen attack by fungal enzymes like cutinases, function as signaling molecules that activate the plant's immune system. frontiersin.orggoogle.com These molecules are recognized by the plant as Damage-Associated Molecular Patterns (DAMPs), triggering a state of heightened defense. frontiersin.orgnih.gov

The exogenous application of hydroxy fatty acids extracted from plant sources, such as tomato or apple pomace, has been shown to enhance plant resilience. frontiersin.orgnih.gov These extracts, rich in compounds like 9(10),16-dihydroxy hexadecanoic acid, can induce a range of defense responses in plants like apple seedlings: frontiersin.org

Reactive Oxygen Species (ROS) Production : A rapid burst of ROS, such as hydrogen peroxide (H₂O₂), is a common early defense response. frontiersin.org

Gene Expression : Upregulation of pathogenesis-related (PR) genes and those involved in defense signaling pathways. nih.govfrontiersin.org

Direct Antifungal Action : In addition to eliciting a plant defense response, some cutin monomer extracts have a direct inhibitory effect on the growth of fungal mycelia, providing a dual mode of action against pathogens like Venturia inaequalis, the fungus that causes apple scab. frontiersin.org

The potential to use these naturally derived fatty acids, including this compound and its relatives, as agricultural biostimulants or biocontrol agents is a promising and sustainable strategy to reduce reliance on synthetic chemical pesticides. wecmelive.comfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 15-hydroxyhexadecanoic acid in complex matrices (e.g., archaeological residues or biological samples)?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or pyrolysis-GC/MS (Py-GC/MS) for separation and identification. For quantification, combine internal standards (e.g., deuterated analogs) with calibration curves. In archaeological contexts, this compound is a biomarker for beeswax, identified via its characteristic ω-1 hydroxylation pattern and even-carbon chain length .

Q. How can the stereochemistry of this compound be confirmed during synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, to analyze stereospecific coupling constants. Chiral column chromatography or polarimetry can validate enantiomeric purity. For example, (R)-15-hydroxyhexadecanoic acid was synthesized from ethyl (R)-β-hydroxybutyrate, with stereochemical integrity confirmed via these techniques .

Q. What are the key challenges in isolating this compound from natural sources?

- Methodology : Use liquid-liquid extraction (e.g., hexane/ethanol systems) followed by silica gel chromatography. Challenges include co-elution with similar fatty acids (e.g., hexadecanoic acid) and oxidation during isolation. Purity validation requires high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. How can conflicting data on this compound concentrations in archaeological samples be resolved?

- Methodology : Perform controlled degradation studies to assess environmental stability (e.g., exposure to light, heat, or microbial activity). Use multivariate statistical analysis (e.g., principal component analysis) to distinguish degradation products from original compounds. Contradictions in archaeological studies often arise from differential preservation conditions .

Q. What experimental design considerations are critical for optimizing the yield of this compound in macrolactonization reactions?

- Methodology : Compare Yamaguchi and Mitsunobu reaction conditions:

- Yamaguchi : Requires stoichiometric reagent (2,4,6-trichlorobenzoyl chloride) and high-dilution conditions to favor intramolecular esterification.

- Mitsunobu : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine, with milder conditions but sensitivity to steric hindrance.

Yield optimization involves temperature control, solvent selection (e.g., THF vs. DCM), and catalyst screening .

Q. How can computational modeling enhance the understanding of this compound’s role in biological systems?

- Methodology : Apply molecular dynamics simulations to study interactions with lipid bilayers or enzymes. Density functional theory (DFT) can predict reactivity at the hydroxyl group. For example, modeling its binding affinity to insect pheromone receptors could explain its function in stink bug communication .

Q. What strategies mitigate interference from unsaturated fatty acids during this compound analysis?

- Methodology : Derivatize samples using silylation or methylation to stabilize unsaturated bonds. Employ silver-ion chromatography to separate saturated and unsaturated analogs. In archaeological studies, unsaturated acids like 9-octadecenoic acid are often absent due to degradation, simplifying analysis .

Methodological Guidelines

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for mass fragmentation patterns .

- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) as per IUPAC guidelines .

- Ethical Compliance : Adhere to laboratory safety protocols for handling corrosive substances (e.g., GHS hazard code H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.